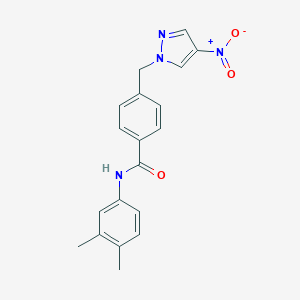![molecular formula C19H23N7O3 B213930 1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B213930.png)
1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of 1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms. It has been found to inhibit the activity of topoisomerase II, a protein that is involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It has also been found to inhibit the activity of certain enzymes that are involved in the synthesis of cell walls in microorganisms, leading to their death.
Biochemical and Physiological Effects:
1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to inhibit the growth and proliferation of various microorganisms, leading to their death. It has been found to have low toxicity and high selectivity towards cancer cells and microorganisms, making it a promising candidate for further research.
実験室実験の利点と制限
1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments. Its low toxicity and high selectivity towards cancer cells and microorganisms make it a promising candidate for further research. However, its synthesis method is complex and requires several steps, making it difficult and time-consuming to produce. Its stability and solubility properties also need to be further optimized for its potential use in drug development.
将来の方向性
There are several future directions for the research and development of 1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide. Further studies are needed to optimize its synthesis method and to improve its stability and solubility properties. Its potential use in the treatment of cancer and infectious diseases needs to be further explored, and its efficacy and safety need to be tested in preclinical and clinical studies. Its potential use as a diagnostic tool for cancer and infectious diseases also needs to be further explored. Overall, the research and development of 1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide hold great promise for the development of new drugs and therapies for various diseases.
合成法
The synthesis of 1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide involves the reaction of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid with 1-(2-aminoethyl)-1H-benzimidazole in the presence of piperidine and triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in various areas of scientific research. It has been found to have anticancer properties and has been studied for its potential use in the treatment of cancer. It has also been found to have antimicrobial and antifungal properties and has been studied for its potential use in the treatment of various infectious diseases.
特性
製品名 |
1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C19H23N7O3 |
分子量 |
397.4 g/mol |
IUPAC名 |
2-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H23N7O3/c1-23-17(16(13-20-23)26(28)29)18(27)22-19-21-14-7-3-4-8-15(14)25(19)12-11-24-9-5-2-6-10-24/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,21,22,27) |
InChIキー |
XIFTYBQVFSMFPY-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC3=CC=CC=C3N2CCN4CCCCC4 |
正規SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC3=CC=CC=C3N2CCN4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)



![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)




![4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B213870.png)